

# A Technical Guide to the Crystal Structure Analysis of Sodium Metaborate Tetrahydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium;oxido(oxo)borane;hydrate

Cat. No.: B091277

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**Abstract:** This technical guide provides an in-depth analysis of the crystal structure of sodium metaborate tetrahydrate. It clarifies the compound's structural nomenclature, presents detailed crystallographic and spectroscopic data, and outlines the experimental protocols for its synthesis and characterization. The guide is intended to serve as a comprehensive resource for researchers working with borate compounds.

## Introduction and Structural Nomenclature

Sodium metaborate is a versatile compound that exists in various hydrated forms.<sup>[1]</sup> The tetrahydrate, with an empirical formula of  $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$ , is of particular interest.<sup>[2]</sup> However, structural analysis reveals that its solid-state form is not a simple metaborate anion with four water molecules of hydration. Instead, the crystal is composed of a sodium cation ( $\text{Na}^+$ ), a tetrahedral tetrahydroxyborate anion ( $[\text{B}(\text{OH})_4]^-$ ), and two molecules of water of crystallization.<sup>[3][4]</sup> Therefore, the more structurally accurate chemical formula is  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$ .<sup>[3][5]</sup> This formula, which is stoichiometrically identical to  $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$ , correctly represents the tetrahedrally coordinated boron at the core of the anion.<sup>[6]</sup> This distinction is critical for understanding the compound's chemical properties, hydrogen bonding networks, and dehydration behavior.

This guide will proceed using the structurally accurate formula  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$  while acknowledging its common designation as sodium metaborate tetrahydrate.

## Crystallographic and Spectroscopic Data

The crystal structure of  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$  has been determined primarily through X-ray diffraction (XRD).<sup>[3]</sup> The compound crystallizes in the triclinic system, which is also referred to as anorthic.<sup>[3][7]</sup>

## Data Presentation

Quantitative data obtained from instrumental analysis are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal System and Unit Cell Parameters for  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$

Parameter	Value	Reference
Crystal System	Triclinic (Anorthic)	<sup>[3][7]</sup>
Space Group	P-1	<sup>[3][7]</sup>
a	5.86 Å	<sup>[7]</sup>
b	10.51 Å	<sup>[7]</sup>
c	6.75 Å	<sup>[7]</sup>
α	91°	<sup>[7]</sup>
β	57°	<sup>[7]</sup>
γ	91.5°	<sup>[7]</sup>

Note: The crystallographic parameters presented are based on powder XRD data analysis.

Table 2: Principal Powder X-ray Diffraction Peaks for  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$  Data corresponds to ICSD reference code 01-076-0756.<sup>[3]</sup>

2θ (degrees)	d-spacing (Å)	Relative Intensity (%)
16.81	5.27367	37.79
18.68	4.75042	73.08
23.89	3.72536	49.83
25.77	3.45752	71.05
29.80	2.99781	27.09
31.32	2.85619	100.00
32.38	2.76525	34.78
33.88	2.64600	76.09
38.67	2.32880	41.14

Source: Data extracted from graphical representation in Kantürk et al., 2008.[3][8]

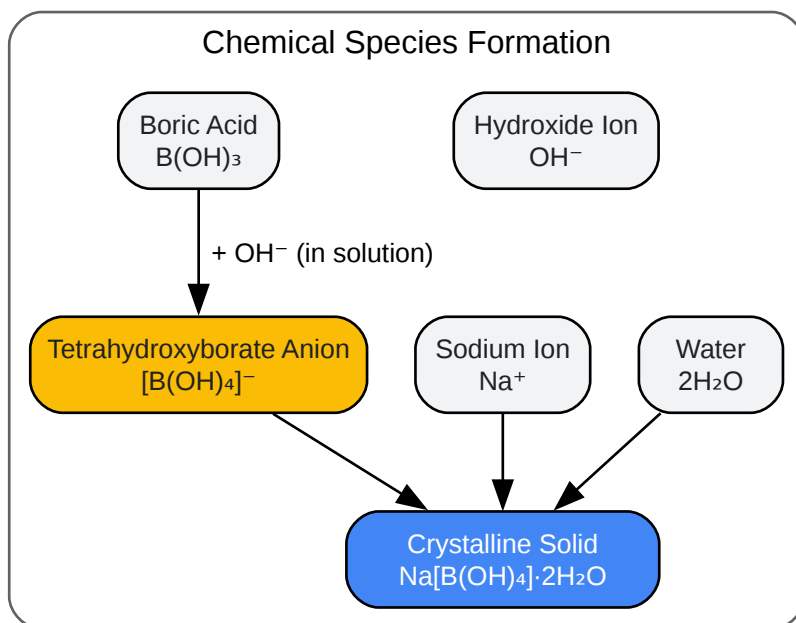
Table 3: FT-IR Spectral Data and Band Assignments for Na[B(OH)<sub>4</sub>]·2H<sub>2</sub>O

Wavenumber (cm <sup>-1</sup> )	Assignment
3200 - 3600	O-H stretching vibrations
1640	H-O-H bending (scissoring) of water
1120	Asymmetric stretching of B-O
760	Out-of-plane bending of O-H and symmetric stretching of B-O

Source: Kantürk et al., 2008.[3]

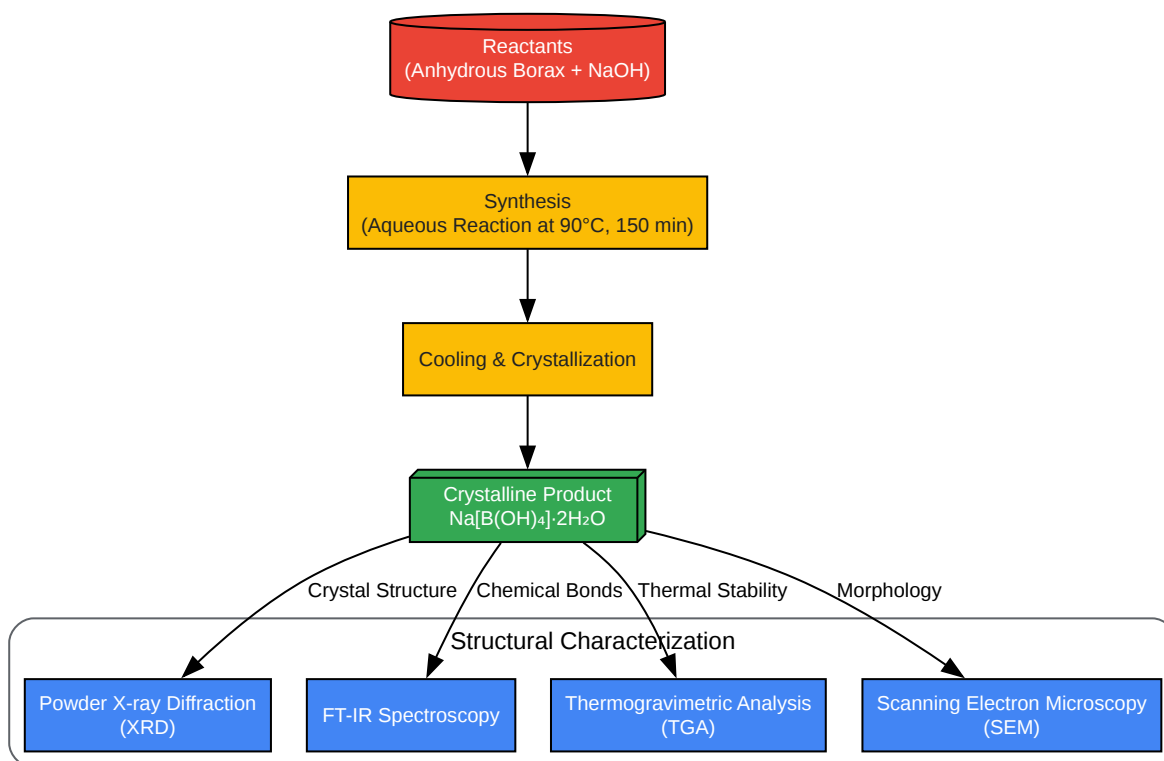
## Visualizations: Chemical Relationships and Experimental Workflow

Diagrams are provided to visually articulate the relationship between the chemical species and the experimental workflow used for analysis.



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Caption: Logical relationship of chemical species forming the crystal structure.



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Caption: Experimental workflow for synthesis and characterization.

## Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on published experimental procedures for the analysis of Na[B(OH)<sub>4</sub>]·2H<sub>2</sub>O.

### Synthesis Protocol

The synthesis of sodium metaborate tetrahydrate is achieved through the reaction of anhydrous borax with sodium hydroxide in an aqueous solution.[3]

- **Reactant Preparation:** Prepare an aqueous solution of anhydrous borax ( $\text{Na}_2\text{O} \cdot 2\text{B}_2\text{O}_3$ ) and sodium hydroxide ( $\text{NaOH}$ ). A typical mole ratio is 1:2 (Borax: $\text{NaOH}$ ).<sup>[3]</sup>
- **Reaction:** Heat the mixture to  $90^\circ\text{C}$  in a reaction vessel. Maintain this temperature and stir continuously for 150 minutes to ensure the reaction goes to completion.<sup>[3]</sup>
- **Crystallization:** After the reaction period, filter the hot, saturated solution to remove any impurities. Allow the filtrate to cool slowly to room temperature. White crystals of  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$  will precipitate from the solution.<sup>[3]</sup>
- **Drying:** Separate the crystals from the mother liquor by filtration and dry them at a moderate temperature (e.g.,  $40^\circ\text{C}$ ) to remove surface moisture.<sup>[5]</sup>

## X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique used to identify the crystalline phase and determine its structural parameters.<sup>[3]</sup>

- **Sample Preparation:** The crystalline sample is finely ground into a homogenous powder using an agate mortar to ensure random orientation of the crystallites.<sup>[3]</sup>
- **Mounting:** The powder is packed into a sample holder (e.g., aluminum). The surface is carefully flattened to be coplanar with the holder's surface to prevent errors in peak positions due to sample displacement.<sup>[3]</sup>
- **Data Acquisition:** The sample is mounted in a powder diffractometer. Data is collected using a monochromatic X-ray source (typically  $\text{Cu K}\alpha$ ) over a specified  $2\theta$  range, with a defined step size and counting time.
- **Data Analysis:** The resulting diffraction pattern is analyzed by identifying the positions ( $2\theta$ ) and intensities of the Bragg peaks. This pattern is compared to reference patterns in databases like the Inorganic Crystal Structure Database (ICSD) for phase identification.<sup>[3]</sup> For structural refinement, software is used to fit the experimental pattern to a theoretical model, allowing for the determination of lattice parameters.<sup>[3]</sup>

## Spectroscopic and Thermal Analysis

**Fourier Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectroscopy is used to identify the functional groups present in the compound.

- **Sample Preparation:** A small amount of the crystalline powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3]
- **Data Acquisition:** The infrared spectrum is recorded over a spectral range, typically 4000 to 650  $\text{cm}^{-1}$ , with a resolution of at least 8  $\text{cm}^{-1}$ . [3]
- **Analysis:** The resulting spectrum is analyzed by assigning the observed absorption bands to specific molecular vibrations, such as O-H stretching and bending, and B-O stretching, as detailed in Table 3.[3]

**Thermogravimetric Analysis (TGA):** TGA is employed to study the thermal stability and dehydration kinetics of the hydrate.[3]

- **Sample Preparation:** A small, accurately weighed amount of the sample is placed in a TGA crucible (e.g., alumina).
- **Data Acquisition:** The sample is heated in a controlled, inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5°C/min). The mass of the sample is continuously monitored as a function of temperature.[3]
- **Analysis:** The resulting TGA curve (mass vs. temperature) reveals the temperatures at which water is lost. The dehydration of  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$  occurs in multiple steps, beginning with the loss of the two crystalline water molecules, followed by the condensation of the hydroxyl groups from the tetrahydroxyborate anion.[3][6]

## Conclusion

The crystal structure of sodium metaborate tetrahydrate is accurately represented by the formula  $\text{Na}[\text{B}(\text{OH})_4] \cdot 2\text{H}_2\text{O}$ , indicating a structure built from sodium cations, tetrahedral tetrahydroxyborate anions, and two water molecules of hydration. Its crystal system is triclinic (P-1). A combination of synthesis followed by characterization using XRD, FT-IR, and TGA provides a comprehensive understanding of its structure, chemical bonding, and thermal properties. The detailed data and protocols presented in this guide serve as a foundational resource for researchers in materials science and chemical development.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)